molecular formula C18H21NO2 B13426753 Mefenamic Acid Isopropyl Ester

Mefenamic Acid Isopropyl Ester

Cat. No.: B13426753
M. Wt: 283.4 g/mol
InChI Key: ZPBXOJHZZITLPE-UHFFFAOYSA-N
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Description

Mefenamic Acid Isopropyl Ester is a derivative of mefenamic acid, a non-steroidal anti-inflammatory drug (NSAID) widely used for its analgesic and anti-inflammatory properties. This ester form is synthesized to potentially enhance the pharmacokinetic properties of the parent compound, such as solubility and bioavailability, while reducing gastrointestinal side effects.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Mefenamic Acid Isopropyl Ester typically involves the esterification of mefenamic acid with isopropanol. One common method is the Steglich esterification, which uses dicyclohexylcarbodiimide (DCC) as a coupling agent and 4-dimethylaminopyridine (DMAP) as a catalyst. The reaction is carried out in an anhydrous solvent like dichloromethane at low temperatures to prevent side reactions .

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to ensure consistent quality and yield. The use of automated systems for reagent addition and temperature control can optimize the reaction conditions, making the process more efficient and scalable .

Chemical Reactions Analysis

Types of Reactions

Mefenamic Acid Isopropyl Ester can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Mefenamic Acid Isopropyl Ester has several applications in scientific research:

Mechanism of Action

Mefenamic Acid Isopropyl Ester exerts its effects by inhibiting the cyclooxygenase (COX) enzymes, specifically COX-1 and COX-2. This inhibition reduces the synthesis of prostaglandins, which are mediators of inflammation and pain. By blocking these enzymes, the compound helps alleviate symptoms of pain and inflammation .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Mefenamic Acid Isopropyl Ester is unique in its potential to offer improved pharmacokinetic properties over its parent compound, mefenamic acid. The esterification process aims to enhance solubility and bioavailability while minimizing gastrointestinal side effects, making it a promising candidate for further pharmaceutical development .

Properties

Molecular Formula

C18H21NO2

Molecular Weight

283.4 g/mol

IUPAC Name

propan-2-yl 2-(2,3-dimethylanilino)benzoate

InChI

InChI=1S/C18H21NO2/c1-12(2)21-18(20)15-9-5-6-10-17(15)19-16-11-7-8-13(3)14(16)4/h5-12,19H,1-4H3

InChI Key

ZPBXOJHZZITLPE-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C(=CC=C1)NC2=CC=CC=C2C(=O)OC(C)C)C

Origin of Product

United States

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